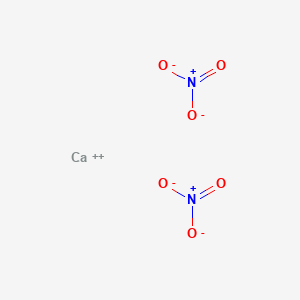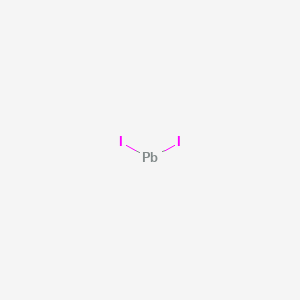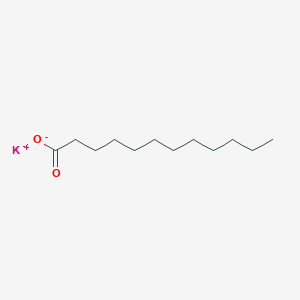
4-Chloro-3-(trifluoromethyl)benzoic acid
Übersicht
Beschreibung
4-Chloro-3-(trifluoromethyl)benzoic acid is an off-white powder . It is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against the melanoma cell line .
Synthesis Analysis
The synthesis of this compound involves the use of p-chloro trifluoromethyl benzene, metal powdered iron, and anhydrous aluminum chloride. The mixed solution is heated to 100°C, then slowly fed concentrated sulfuric acid-dried chlorine under reaction temperature 110°C .Molecular Structure Analysis
The molecular formula of this compound is C8H4ClF3O2 . The InChI code is 1S/C8H4ClF3O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14) .Chemical Reactions Analysis
The nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid was performed within a droplet-based microreactor . The optimized reaction temperature, M-ratio, and N/S were found to be 308 K, 1.6, and 0.57, respectively .Physical And Chemical Properties Analysis
The molecular weight of this compound is 224.56 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass is 223.9851915 g/mol . The topological polar surface area is 37.3 Ų .Wissenschaftliche Forschungsanwendungen
Photodecomposition Studies
Research has shown that chlorobenzoic acids, including compounds similar to 4-chloro-3-(trifluoromethyl)benzoic acid, undergo photodecomposition when exposed to ultraviolet irradiation. This process involves the replacement of chlorine with hydroxyl and hydrogen, leading to the formation of hydroxybenzoic acids and benzoic acid itself. For the 4-chloro isomer, significant conversions to benzoic acid have been observed (Crosby & Leitis, 1969).
Synthesis and Reactivity
Studies on directed lithiation of benzoic acids, including derivatives of this compound, demonstrate its potential in forming ortho-lithiated species. This ability is crucial for synthesizing ortho-substituted products, offering pathways to create various functionalized benzoic acids (Bennetau et al., 1995).
Role in Synthesis of Antitubercular Agents
This compound derivatives are used as precursors in the synthesis of antituberculosis drug candidates, specifically 8-nitro-1,3-benzothiazin-4-ones, indicating its significance in medicinal chemistry (Richter et al., 2021).
Application in Polymerization Processes
This compound is also utilized in polymerization processes. For instance, its derivatives have been used in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts are instrumental in cyclopolymerization of certain compounds, highlighting its utility in the field of materials science (Mayershofer et al., 2006).
Contribution to Antimycotic Research
Another application is seen in the synthesis of salicylanilide esters with 4-(trifluoromethyl)benzoic acid, which were tested as potential antimycotic agents. This research shows the compound’s relevance in developing novel antimicrobial agents (Krátký & Vinšová, 2012).
Water Purification Research
Lastly, this compound and its analogs have been studied in the context of water purification. These compounds, when in contact with TiO2 and illuminated with UV light, can undergo oxidation, thereby assisting in the removal of organic pollutants from water (Matthews, 1990).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which have shown antiproliferative activity against melanoma cell lines . This suggests that it may interact with targets involved in cell proliferation and growth.
Mode of Action
Its use in the synthesis of antiproliferative compounds suggests it may interact with its targets to inhibit cell growth and proliferation
Biochemical Pathways
Given its use in the synthesis of antiproliferative compounds, it may be involved in pathways related to cell growth and proliferation .
Pharmacokinetics
It is slightly soluble in water at 25°C (0.039 g/L) , which may affect its bioavailability and distribution.
Result of Action
Compounds synthesized using it have shown antiproliferative activity against melanoma cell lines , suggesting it may contribute to the inhibition of cell growth and proliferation.
Action Environment
Its solubility in water may be influenced by temperature , which could impact its bioavailability and efficacy.
Eigenschaften
IUPAC Name |
4-chloro-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHHAZOVVZBSCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378756 | |
| Record name | 4-Chloro-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1737-36-6 | |
| Record name | 4-Chloro-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















